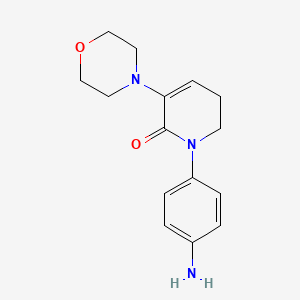
1-(4-氨基苯基)-3-吗啉代-5,6-二氢吡啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring fused with a dihydropyridinone core, and an aminophenyl group, which contributes to its diverse chemical reactivity and biological activity.
科学研究应用
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with morpholine and an appropriate β-ketoester under acidic or basic conditions to form the dihydropyridinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .
化学反应分析
Types of Reactions: 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Major Products:
作用机制
The mechanism of action of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:
相似化合物的比较
2-(4-Aminophenyl)benzothiazole derivatives: These compounds share the aminophenyl group and exhibit similar biological activities.
4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound has a similar pyridine core and is used in similar applications
Uniqueness: 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is unique due to its morpholine ring, which imparts distinct chemical and biological properties.
生物活性
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, also known as Apixaban Impurity S, is a compound that serves as an important intermediate in the synthesis of Apixaban, a potent anticoagulant. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications in therapeutic applications.
- Molecular Formula : C15H19N3O2
- Molecular Weight : 273.33 g/mol
- CAS Number : 1267610-26-3
- Melting Point : >246°C (dec.)
- Boiling Point : 491.5 ± 45.0 °C (predicted) .
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one functions primarily as a selective inhibitor of factor Xa in the coagulation cascade. By inhibiting this key enzyme, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This mechanism is crucial for its role in preventing thromboembolic events in patients with conditions such as atrial fibrillation and after orthopedic surgeries .
Anticoagulant Activity
Research indicates that this compound exhibits significant anticoagulant properties similar to those of its parent compound, Apixaban. In vitro studies have demonstrated that it effectively inhibits factor Xa activity, leading to decreased thrombin generation and clot formation .
Toxicological Studies
Toxicological assessments have shown that while the compound has beneficial anticoagulant effects, it may also exhibit cytotoxicity at high concentrations. Studies involving various cell lines revealed dose-dependent responses where lower concentrations had minimal effects on cell viability while higher concentrations induced apoptosis .
Clinical Implications
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one has been evaluated in several preclinical studies focusing on its potential use in managing venous thromboembolism (VTE). For instance:
- A study published in Thrombosis Research highlighted its efficacy in reducing thrombus formation in animal models post-surgery .
- Another research article indicated that it could be beneficial as a preventive measure against stroke in patients with atrial fibrillation .
Comparative Studies
A comparative study assessed the anticoagulant effects of various factor Xa inhibitors, including Apixaban and its intermediates. The results indicated that 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one exhibited comparable potency to Apixaban but with varying pharmacokinetic profiles .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O2 |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 1267610-26-3 |
| Melting Point | >246°C (dec.) |
| Boiling Point | 491.5 ± 45.0 °C (predicted) |
| Anticoagulant Activity | Factor Xa inhibition |
| Toxicity | Dose-dependent cytotoxicity |
属性
IUPAC Name |
1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGIGSPFTMLIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














